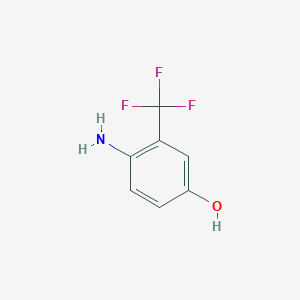

4-Amino-3-(trifluoromethyl)phenol

描述

Contextualization within Organofluorine Chemistry Research

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has expanded dramatically due to the unique properties that fluorine atoms impart to organic molecules. nist.gov 4-Amino-3-(trifluoromethyl)phenol is a key example of this class, integrating a trifluoromethyl group onto a versatile aminophenol scaffold.

Significance of Trifluoromethyl Groups in Contemporary Chemical Science

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal and materials chemistry. oup.com Its incorporation into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.net The high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond lend the -CF3 group significant metabolic stability, which is a crucial attribute in drug design. mdpi.com This group is often used to enhance the lipophilicity (the ability to dissolve in fats and lipids) and bioavailability of a compound, facilitating its transport and absorption within biological systems. researchgate.netmdpi.com

Furthermore, the trifluoromethyl group can increase the binding affinity of a molecule to its biological target. oup.commdpi.com It is frequently employed as a bioisostere, replacing other atoms or groups like chlorine or a methyl group, to fine-tune the steric and electronic profile of a lead compound in drug discovery. chemspider.com The introduction of a -CF3 group can also protect a molecule from metabolic oxidation, a common pathway for drug degradation in the body. chemspider.com

Historical Perspective of Aminophenol Derivatives in Research

Aminophenols are a class of aromatic compounds that contain both an amino (-NH2) and a hydroxyl (-OH) group attached to a benzene (B151609) ring. They exist in three isomeric forms and are highly valued as intermediates and precursors in a wide range of industrial applications. oup.com Historically, they have been crucial in the synthesis of analgesic and antipyretic drugs, photographic developers, and various dyes. oup.comchemuniverse.com The reduction of nitrophenols is a common method for producing aminophenols. chemuniverse.com Due to their amphoteric nature, they can act as weak acids or bases, making them versatile reagents in organic synthesis. oup.com 4-Aminophenol (B1666318), for instance, is the final intermediate in the industrial production of paracetamol. researchgate.net The derivatization of aminophenols continues to be an active area of research for creating novel compounds with diverse biological activities. sigmaaldrich.com

Research Rationale: Unexplored Potential and Current Gaps

The unique bifunctional nature of this compound, featuring both a nucleophilic amino group and a phenolic hydroxyl group, presents considerable, yet underexplored, opportunities for the synthesis of novel compounds. While the parent compound is known, its application as a specialized building block in advanced materials and complex pharmaceutical agents remains an area with significant research gaps.

The current body of research often focuses on either trifluoromethylated compounds or aminophenol derivatives separately. The specific potential arising from the combination of these two moieties in a single, well-defined molecule is not extensively documented. For example, while aminophenols are used to develop anticancer inhibitors, the influence of an adjacent trifluoromethyl group on the efficacy and properties of such inhibitors is a promising but not fully investigated research avenue. acs.org There is a clear gap in the literature concerning the systematic exploration of this compound in the development of new kinase inhibitors, advanced polymers, or novel organocatalysts where the electronic effects of the -CF3 group could be leveraged to tune reactivity and selectivity.

Scope and Objectives of the Research Outline

The primary objective of this research outline is to systematically investigate the chemical properties and synthetic utility of this compound. The scope is to establish a foundational understanding of this compound's reactivity and to explore its potential as a precursor in the synthesis of novel functional molecules. This involves a detailed characterization of the compound and an examination of its derivatization to highlight its versatility in advanced chemical research.

Chemical Compound Data

Below are tables detailing the properties of this compound and its related precursors and isomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 445-04-5 | chemspider.comchemuniverse.comechemi.com |

| Molecular Formula | C7H6F3NO | chemspider.comchemuniverse.comechemi.com |

| Molecular Weight | 177.12 g/mol | chemuniverse.comechemi.com |

| Monoisotopic Mass | 177.040148 Da | chemspider.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 158 °C | echemi.com |

| Boiling Point | 275.9 °C at 760 mmHg | echemi.com |

| Density | 1.4 g/cm³ | echemi.com |

| XLogP3 | 1.8 | echemi.com |

Table 2: Synonyms and Identifiers

| Type | Identifier | Source(s) |

| IUPAC Name | This compound | chemspider.com |

| Synonym 1 | 4-Hydroxy-2-(trifluoromethyl)aniline | chemspider.com |

| Synonym 2 | 2-Amino-5-hydroxybenzotrifluoride | chemspider.com |

| ChemSpider ID | 10706863 | chemspider.com |

| MDL Number | MFCD01862068 | chemuniverse.com |

| InChI Key | VORRYOXJWMUREO-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORRYOXJWMUREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563073 | |

| Record name | 4-Amino-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-04-5 | |

| Record name | 4-Amino-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Amino 3 Trifluoromethyl Phenol

Established Synthetic Routes and Reaction Mechanisms

The synthesis of 4-Amino-3-(trifluoromethyl)phenol is predominantly achieved through reductive pathways, starting from its corresponding nitro compound. This method is a cornerstone in the production and environmental transformation of this chemical family.

Reductive Pathways from Nitro Precursors

The most established route for synthesizing this compound involves the chemical reduction of the nitro group on a precursor molecule. This process is fundamental in both targeted chemical synthesis and environmental biochemistry.

The precursor, 4-Nitro-3-(trifluoromethyl)phenol, commonly known as TFM, is a well-studied lampricide whose transformation into this compound is a key metabolic and degradation pathway. cdnsciencepub.comwikipedia.org This reduction involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂). Studies in rats have confirmed that a significant metabolic pathway for ingested TFM is its reduction to this compound, which is then excreted. epa.gov

The environmental fate of TFM, particularly its reduction to this compound, is highly dependent on the presence of oxygen.

Under anaerobic or low-oxygen conditions , such as those found in sediment-water systems, TFM is readily reduced to this compound. cdnsciencepub.com This biotransformation is facilitated by anaerobic microorganisms, which utilize the nitro group as an electron acceptor. cdnsciencepub.comssu.ac.ir The process results in the loss of the characteristic yellow color of TFM solutions. cdnsciencepub.com The general principle is that the initial reduction of nitroaromatic compounds to their corresponding amino derivatives is favored in anaerobic environments. ssu.ac.irresearchgate.net

Conversely, under aerobic conditions , the degradation of TFM is significantly inhibited. In laboratory studies, no significant breakdown of TFM was observed in aerobic sediment-water systems for periods extending up to 2.5 months. cdnsciencepub.com This suggests that oxygen's presence makes the reductive pathway unfavorable.

The following table summarizes the findings from studies on TFM degradation under different aquatic conditions.

| Condition | Precursor Compound | Resulting Compound | Observation Time | Degradation |

| Anaerobic (Low Oxygen) | 4-Nitro-3-(trifluoromethyl)phenol (TFM) | This compound | 5–20 days | Reduction of nitro group occurred. cdnsciencepub.com |

| Aerobic | 4-Nitro-3-(trifluoromethyl)phenol (TFM) | No significant degradation | Up to 2.5 months | No significant reduction observed. cdnsciencepub.com |

The rate of reduction of TFM to this compound is a critical factor in its environmental persistence. In anaerobic aquatic systems designed to simulate natural sediment environments, the reduction of TFM at concentrations of 5–10 mg/liter occurred over a period of 5 to 20 days. cdnsciencepub.com While this is not a formal half-life calculation, it provides a clear timeframe for the transformation under these specific conditions. General sources note that TFM breaks down in the environment within several days. wikipedia.org

The reduction of the nitro group in TFM to the amino group in this compound is generally considered a stable transformation under the conditions that foster it. Research indicates that the resulting this compound is "apparently stable," suggesting that the reaction is not readily reversible back to the nitro precursor. cdnsciencepub.com However, there is some inconclusive evidence that the amino-form may undergo further, albeit slow, degradation under anoxic conditions over longer timeframes, such as three months. cdnsciencepub.com

Reduction of 4-Nitro-3-(trifluoromethyl)phenol (TFM)

Alternative Synthetic Approaches

While the reduction of nitro precursors is the most prominently documented pathway, particularly in metabolic contexts, other chemical strategies can be employed for the synthesis of substituted phenols and anilines. Catalytic hydrogenation, using catalysts like platinum, palladium, or nickel, is a common industrial method for reducing nitroaromatic compounds. researchgate.net

Another classical method for synthesizing phenols is through the diazotization of an aniline (B41778), followed by hydrolysis of the resulting diazonium salt. google.com For instance, a patented process describes the synthesis of the related compound 4-fluoro-3-trifluoromethylphenol by diazotizing 4-fluoro-3-trifluoromethylaniline. google.com However, for other related syntheses, such as that of 4-trifluoromethylphenol, the diazotization route has been described as commercially unattractive. epo.org Furthermore, electrochemical reduction has been explored as a viable alternative for converting 4-nitrophenol (B140041) to 4-aminophenol (B1666318), offering a clean method with potentially high efficiency. mdpi.com

Novel Synthetic Strategies and Advanced Catalysis

Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These strategies are increasingly being applied to the synthesis of complex molecules like this compound.

Transition-metal catalysis has become a powerful tool for constructing carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds in aromatic systems. nih.gov In the context of synthesizing this compound, these catalysts could be employed in several key steps. For example, a palladium-catalyzed Buchwald-Hartwig amination could be used to introduce the amino group onto a phenol (B47542) bearing a trifluoromethyl group and a leaving group (e.g., a halide). Conversely, a copper- or palladium-catalyzed hydroxylation could install the phenol group onto a trifluoromethylated aniline derivative.

The development of improved catalysts and reaction conditions allows these transformations to occur under milder conditions and with greater functional group tolerance compared to classical methods. nih.gov For instance, a cascade process combining a Mizoroki–Heck cross-coupling with a subsequent hydrogenation using the same palladium catalyst has been demonstrated for a related intermediate, showcasing the potential for process intensification. nih.gov

Table 1: Examples of Transition Metals in Relevant Bond Formation

| Catalytic Transformation | Metal Catalyst (Example) | Substrate Type 1 | Substrate Type 2 | Bond Formed |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (Pd) | Aryl Halide/Triflate | Amine | C-N |

| Ullmann Condensation | Copper (Cu) | Aryl Halide | Alcohol/Amine | C-O / C-N |

| Mizoroki-Heck Reaction | Palladium (Pd) | Aryl Halide | Alkene | C-C |

For the achiral molecule this compound, the primary challenge is not stereoselectivity but regioselectivity—the precise placement of substituents on the aromatic ring. The directing effects of the substituents play a crucial role in the synthetic sequence.

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position.

Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group.

Amino Group (-NH₂): A strongly activating, ortho, para-directing group.

In a common route starting from 3-(trifluoromethyl)phenol (B45071), the nitration step is key for regiocontrol. The hydroxyl group directs the incoming nitro group primarily to the ortho and para positions. The position ortho to the hydroxyl and meta to the trifluoromethyl group (position 4) is sterically and electronically favored, leading to the desired 3-(trifluoromethyl)-4-nitrophenol intermediate. cdnsciencepub.comsigmaaldrich.com Careful control of reaction conditions is necessary to maximize the yield of the desired regioisomer.

The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency in chemical production. nih.gov These principles can be applied to the synthesis of this compound.

Key areas for green improvements include:

Catalysis: Using catalysts instead of stoichiometric reagents minimizes waste. nih.gov For example, catalytic hydrogenation for the reduction of the nitro group is preferable to using metal hydrides which generate large amounts of inorganic waste.

Solvent Choice: Replacing hazardous organic solvents with safer alternatives like water, ethanol (B145695), or even performing reactions in solvent-less conditions is a core green chemistry goal. nih.govunife.it

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov Routes with fewer protection/deprotection steps are generally more atom-economical.

Waste Reduction: Developing processes that minimize the generation of harmful by-products. For instance, new methods for sulfonyl fluoride (B91410) synthesis have been developed that produce only non-toxic salts as by-products, showcasing a trend towards cleaner chemical conversions. eurekalert.org This philosophy can be applied to all steps in the synthesis of the target phenol.

Process Optimization and Scalability in Industrial Synthesis

Translating a laboratory synthesis to an industrial scale requires rigorous process optimization to ensure safety, cost-effectiveness, and consistent product quality. For this compound, this involves several considerations.

Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading is crucial. Microwave-assisted synthesis has been shown to dramatically reduce reaction times in related processes, which can be a significant advantage on an industrial scale. nih.gov

Catalyst Recovery and Reuse: The cost of transition metal catalysts necessitates their efficient recovery and reuse. For example, palladium catalysts from coupling or hydrogenation reactions can be recovered, sometimes on a solid support like alumina, for subsequent batches. nih.gov

Purification: Developing robust and scalable purification methods is essential. This might involve moving from laboratory-scale chromatography to industrial-scale crystallization or distillation to achieve the desired purity. cdnsciencepub.com

Process Intensification: Combining multiple reaction steps into a single "one-pot" or cascade process can significantly improve efficiency by reducing the need for intermediate work-ups and purifications. nih.govunibo.it A hypothetical optimized process might involve the nitration of 3-(trifluoromethyl)phenol followed by in-situ catalytic hydrogenation to the final product without isolating the nitro intermediate.

Table 2: Comparison of Synthetic Approaches

| Feature | Established Routes | Novel/Optimized Routes |

|---|---|---|

| Reagents | Often stoichiometric, harsh (e.g., strong acids) | Catalytic, milder conditions |

| Selectivity | Can require protection/deprotection steps | High regioselectivity via catalyst/directing group control |

| Waste | Higher waste generation (e.g., spent acids, metal salts) | Lower waste (catalyst is recycled), better atom economy |

| Efficiency | Multiple discrete steps with work-ups | Potential for cascade or "one-pot" reactions |

| Scalability | Well-understood but can be resource-intensive | Requires optimization but offers potential for cost and waste reduction |

Yield Enhancement Strategies

Optimizing the yield is a critical aspect of chemical synthesis, directly impacting the economic viability of the process. For the synthesis of this compound via catalytic hydrogenation of 4-nitro-3-(trifluoromethyl)phenol, several strategies can be employed to maximize the product output.

The choice of catalyst is paramount. While palladium on carbon (Pd/C) is a widely used and effective catalyst, the use of bimetallic catalysts, such as copper/nickel nanoparticles, has shown promise in the hydrogenation of similar nitroaromatic compounds. These bimetallic systems can exhibit synergistic effects, leading to higher catalytic activity and selectivity, which can translate to improved yields. For instance, in the hydrogenation of 3-nitro-4-methoxy-acetylaniline, a bimetallic Cu/Ni catalyst demonstrated high conversion and selectivity.

Reaction conditions also play a crucial role. Parameters such as temperature, pressure, and solvent can be fine-tuned to enhance the yield. For the reduction of nitrophenols, solvents like ethanol and methanol (B129727) are commonly used. The optimization of these parameters requires systematic studies to identify the ideal conditions for the specific substrate and catalyst system. In the synthesis of the related compound 4-fluoro-3-trifluoromethylphenol via diazotization and hydrolysis, optimizing the reaction temperature and the amount of sulfuric acid led to a significant increase in yield, reaching up to 90.3%.

| Strategy | Description | Potential Impact on Yield |

| Catalyst Selection | Utilizing highly active and selective catalysts, such as bimetallic nanoparticles (e.g., Cu/Ni) or optimized supported catalysts (e.g., Pd/C). | Can significantly increase reaction rates and selectivity, leading to higher product yield. |

| Reaction Parameter Optimization | Fine-tuning of temperature, pressure, and solvent system to favor the desired reaction pathway. | Can improve reaction kinetics and suppress side reactions, thereby maximizing the yield of the target compound. |

| Precursor Purity | Ensuring the high purity of the starting material, 4-nitro-3-(trifluoromethyl)phenol. | Minimizes the introduction of impurities that could interfere with the reaction or poison the catalyst, leading to a cleaner reaction and higher yield. |

Reduction of By-product Formation

Minimizing the formation of by-products is essential for obtaining a high-purity product and simplifying the purification process. In the catalytic hydrogenation of 4-nitro-3-(trifluoromethyl)phenol, several side reactions can occur, leading to the formation of undesired impurities.

One potential by-product is the corresponding hydroxylamine, which is an intermediate in the reduction of the nitro group. Incomplete reduction can lead to the presence of this impurity in the final product. Over-reduction can also occur, potentially affecting the trifluoromethyl group, although this is less common under typical hydrogenation conditions.

Strategies to reduce by-product formation include:

Selective Catalysts: Employing catalysts with high selectivity for the reduction of the nitro group over other functional groups present in the molecule.

Controlled Reaction Conditions: Careful control of reaction parameters such as temperature and hydrogen pressure can help to prevent over-reduction or other side reactions. For example, in the synthesis of 4-fluoro-3-trifluoromethylphenol, maintaining a specific temperature range during hydrolysis was crucial to avoid a decrease in yield due to side reactions.

In-situ Product Protection: In some cases, in-situ protection of the newly formed amino group can prevent it from participating in subsequent unwanted reactions.

| By-product | Formation Pathway | Mitigation Strategy |

| 4-Hydroxylamino-3-(trifluoromethyl)phenol | Incomplete reduction of the nitro group. | Use of a highly active catalyst, optimization of reaction time and hydrogen pressure. |

| Polymeric materials | Condensation reactions of intermediates or the final product. | Control of reaction temperature and pH, rapid work-up of the reaction mixture. |

| Dehalogenated products (if applicable) | Hydrogenolysis of any halogen substituents (not directly applicable to the primary synthesis but relevant for related compounds). | Selection of a catalyst with low dehalogenation activity. |

Cost-Effective and Sustainable Manufacturing Protocols

The development of cost-effective and sustainable manufacturing processes is a key goal in modern chemical production. For this compound, this involves considering the entire lifecycle of the synthesis, from raw materials to waste disposal.

Cost-Effective Strategies:

Efficient Raw Material Utilization: Maximizing the conversion of the starting material and the yield of the desired product minimizes waste and reduces the cost per unit of product.

Process Intensification: Adopting continuous flow processes can offer advantages over traditional batch processes, including better heat and mass transfer, improved safety, and potentially lower capital and operational costs.

Sustainable Manufacturing Protocols:

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water or bio-derived solvents, can significantly reduce the environmental impact of the process.

Waste Minimization: The principles of atom economy are central to sustainable synthesis. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste generation.

Energy Efficiency: Optimizing reaction conditions to operate at lower temperatures and pressures reduces energy consumption and the associated carbon footprint.

Renewable Feedstocks: While the direct synthesis of this compound from renewable sources is currently challenging, research into bio-based routes for producing key intermediates is an active area of green chemistry.

| Protocol Aspect | Description | Sustainability & Cost-Effectiveness Benefits |

| Catalyst Choice | Use of non-precious metal catalysts (e.g., copper, nickel) or highly efficient and recyclable noble metal catalysts. | Reduces reliance on expensive and rare metals, lowers catalyst cost. |

| Solvent Selection | Employing water or green solvents like ethanol in the reaction and purification steps. | Reduces environmental pollution and health hazards associated with volatile organic compounds. |

| Waste Treatment | Developing methods to treat or recycle waste streams, such as the recovery and regeneration of catalysts. | Minimizes environmental impact and can lead to cost savings through the recovery of valuable materials. |

Advanced Chemical Derivatization and Structural Modifications of 4 Amino 3 Trifluoromethyl Phenol

Functionalization at the Amino Group

The amino group in 4-Amino-3-(trifluoromethyl)phenol serves as a primary site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Amidation and Sulfonamidation Reactions

The nucleophilic nature of the amino group readily allows for acylation reactions with a variety of acylating agents to form stable amide bonds. This transformation is fundamental in organic synthesis and is widely employed to introduce a vast array of substituents. The reaction typically proceeds by treating this compound with an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct.

Similarly, sulfonamides can be synthesized by reacting the amino group with sulfonyl chlorides. The resulting sulfonamide linkage is a key functional group in many pharmaceutical compounds. The general structure of a sulfonamide consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and an organic substituent acs.org. The synthesis of sulfonamides from primary amines is a well-established transformation in organic chemistry.

Table 1: Examples of Amidation and Sulfonamidation Reactions

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Acetyl chloride | N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide |

| This compound | Benzenesulfonyl chloride | N-(4-hydroxy-2-(trifluoromethyl)phenyl)benzenesulfonamide |

Alkylation and Arylation of the Amino Moiety

The nitrogen atom of the amino group can be further functionalized through alkylation and arylation reactions, leading to the formation of secondary and tertiary amines.

N-Alkylation can be achieved through various methods, including reductive amination. This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding alkylated amine wikipedia.orgmasterorganicchemistry.com. Common reducing agents for this transformation include sodium borohydride and sodium cyanoborohydride masterorganicchemistry.com. This method offers a high degree of control and is widely applicable for the synthesis of a diverse range of N-alkylated amines.

N-Arylation of anilines and related amino compounds is efficiently accomplished through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org. This powerful reaction allows for the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine in the presence of a palladium catalyst and a suitable ligand wikipedia.orgacsgcipr.orgorganic-chemistry.orgbeilstein-journals.org. The development of various generations of catalyst systems has significantly expanded the scope and functional group tolerance of this transformation, making it a cornerstone of modern organic synthesis wikipedia.org.

Table 2: Key Features of N-Alkylation and N-Arylation Methods

| Method | Key Reagents | Bond Formed | Advantages |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | C-N (Alkyl) | Avoids over-alkylation, mild conditions wikipedia.orgmasterorganicchemistry.com. |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate, Palladium Catalyst, Ligand, Base | C-N (Aryl) | Broad substrate scope, high functional group tolerance wikipedia.orgacsgcipr.orgorganic-chemistry.org. |

Formation of Heterocyclic Rings Involving the Amino Group

The presence of both an amino and a hydroxyl group in an ortho-relationship on the aromatic ring of this compound provides a versatile platform for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems.

Benzoxazoles , for instance, are an important class of heterocyclic compounds that can be synthesized from 2-aminophenols nih.govorganic-chemistry.orgresearchgate.netglobalresearchonline.net. A common synthetic route involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, such as an acid chloride or an aldehyde, followed by cyclization nih.govorganic-chemistry.org. The reaction of this compound with a suitable carbonyl-containing compound would be expected to yield a trifluoromethyl-substituted benzoxazole. A method for the synthesis of 2-trifluoromethyl benzoxazoles has been developed via the condensation of aminophenols with in situ generated trifluoroacetonitrile (B1584977) .

Quinolines are another class of heterocyclic compounds that can be accessed from aniline (B41778) derivatives. The Friedländer annulation, for example, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group to form a quinoline ring researchgate.netmdpi.com. While this compound itself is not a direct precursor for the Friedländer synthesis, its derivatives, where the amino group is part of a larger reacting system, could potentially be used to construct trifluoromethyl-substituted quinoline scaffolds. Research has shown the synthesis of trifluoromethylated quinoline-phenol Schiff bases from 6-amino-4-(trifluoromethyl)quinolines beilstein-archives.org.

Functionalization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound offers another reactive site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives with tailored properties.

Etherification and Esterification Reactions

Etherification of the phenolic hydroxyl group can be readily achieved through several established methods. The Williamson ether synthesis is a classic and widely used method that involves the reaction of a phenoxide, generated by treating the phenol (B47542) with a base, with an alkyl halide in an SN2 reaction wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.orgutahtech.edu. This method is particularly effective for the synthesis of simple alkyl and benzyl ethers.

The Mitsunobu reaction provides a milder alternative for the synthesis of ethers from alcohols and phenols wikipedia.orgorganic-chemistry.orgnih.govacs.orgorganic-synthesis.com. This reaction utilizes triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the hydroxyl group for nucleophilic attack by a suitable pronucleophile, including another alcohol or a carboxylic acid wikipedia.orgorganic-chemistry.orgnih.govacs.org. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for a phenolic hydroxyl group organic-chemistry.org.

The synthesis of aryl trifluoromethyl ethers from phenols is a particularly relevant transformation. Various methods have been developed for this purpose, including the reaction of phenols with hypervalent iodine reagents or through silver-mediated O-trifluoromethylation using TMSCF₃ as the CF₃ source nih.govnih.govgoogle.comchemrevlett.comacs.org.

Esterification of the phenolic hydroxyl group is typically achieved by reaction with an acyl chloride or an acid anhydride in the presence of a base. This reaction is generally high-yielding and provides a straightforward method for introducing a wide range of ester functionalities. Trifluoromethanesulfonic acid has been shown to be an effective catalyst for both C- and O-acylation of phenols researchgate.netmdpi.com.

Table 3: Common Methods for Etherification and Esterification of Phenols

| Reaction | Key Reagents | Product | Key Features |

| Williamson Ether Synthesis | Alkyl Halide, Base | Alkyl Aryl Ether | SN2 mechanism, suitable for primary alkyl halides wikipedia.orgmasterorganicchemistry.comlibretexts.org. |

| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD, Pronucleophile | Ether or Ester | Mild conditions, broad scope of nucleophiles wikipedia.orgorganic-chemistry.orgnih.govacs.org. |

| Acylation | Acyl Chloride/Anhydride, Base | Aryl Ester | Generally high-yielding and straightforward. |

Phenolic Oxidations and Coupling Reactions

The phenolic ring of this compound is susceptible to oxidation, which can lead to the formation of quinone-type structures or initiate coupling reactions. The oxidation of 4-aminophenol (B1666318), for example, can yield 4-quinoneimine researchgate.net. Enzymatic oxidation of phenols, using enzymes such as laccases or peroxidases, offers a green and selective method for these transformations researchgate.netnih.govwikipedia.org.

Oxidative coupling of phenols is a powerful method for the formation of C-C or C-O bonds, leading to the synthesis of biaryl and diaryl ether structures, respectively acs.orgwikipedia.orgnih.govresearchgate.netrsc.org. These reactions are often catalyzed by transition metal complexes and can be directed to achieve specific regioselectivities (ortho-ortho, ortho-para, or para-para coupling) acs.orgnih.gov. The substitution pattern on the phenol, including the presence of the trifluoromethyl group in this compound, would be expected to influence the regiochemical outcome of such coupling reactions.

Modifications of the Trifluoromethyl Group and Aromatic Ring

Introduction of Additional Fluorine Atoms or Other Halogens

The introduction of further halogen atoms onto the structure of this compound can lead to derivatives with altered lipophilicity and electronic properties. While direct halogenation of the parent molecule presents challenges due to the activating nature of the amino and hydroxyl groups, related structures demonstrate the feasibility of synthesizing such compounds. For example, 4-Fluoro-3-(trifluoromethyl)phenol is a known compound used as an intermediate in the synthesis of biologically active molecules. chemimpex.com Its synthesis highlights the strategic approaches required to achieve specific halogenation patterns on this type of substituted phenol.

Direct fluorination of complex aromatic compounds can be achieved using specialized reagents. Palladium-catalyzed ortho-fluorination, for instance, has been reported for triflamide-protected benzylamines, demonstrating a method for selective fluorine introduction. acs.org Such methods could potentially be adapted for the selective fluorination of the aromatic ring of protected this compound.

Table 1: Examples of Halogenated Derivatives and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Feature |

|---|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)phenol | 61721-07-1 | C7H4F4O | Introduction of a fluorine atom to the aromatic ring. chemimpex.com |

| 4-Chloro-2-nitrophenol | 89-64-5 | C6H4ClNO3 | A related halogenated and nitrated phenol. |

Substitutions on the Aromatic Ring (e.g., nitration, halogenation)

Electrophilic aromatic substitution reactions on this compound are governed by the directing effects of the existing substituents. The hydroxyl (-OH) and amino (-NH2) groups are strongly activating, ortho- and para-directing groups, while the trifluoromethyl (-CF3) group is a deactivating, meta-directing group. This interplay of directing effects dictates the position of incoming electrophiles.

Nitration: The nitration of phenols and their derivatives is a well-established reaction. For instance, 4-nitro-3-(trifluoromethyl)phenol is a known precursor in the synthesis of this compound, where the nitro group is reduced to an amino group. echemi.comnih.gov This indicates that nitration of 3-(trifluoromethyl)phenol (B45071) would likely result in the nitro group entering the position para to the hydroxyl group. Direct nitration of this compound would be more complex. The strong activation by the amino and hydroxyl groups would make the reaction vigorous and could lead to oxidation. Protection of the amino and/or hydroxyl group would likely be necessary to achieve selective nitration. Studies on the nitration of various 4-substituted phenols using metal nitrates have shown that reaction conditions can be tuned to achieve high selectivity for mono- or dinitro products.

Halogenation: Similar to nitration, direct halogenation of this compound would be expected to occur at the positions ortho to the activating hydroxyl and amino groups. The high reactivity of aniline and phenol derivatives towards electrophiles like bromine is well-documented, often leading to poly-substituted products. wikipedia.org To achieve mono-substitution, protection of the highly activating amino group, for example by acetylation, is a common strategy. wikipedia.org

Table 2: Key Reactants and Products in Aromatic Substitution

| Starting Material | Reagent | Reaction Type | Potential Product(s) |

|---|---|---|---|

| 3-(Trifluoromethyl)phenol | Nitrating Agent | Nitration | 4-Nitro-3-(trifluoromethyl)phenol echemi.comnih.gov |

| 4-Aminophenol | Acetic Anhydride | Acetylation (Protection) | Paracetamol (N-(4-hydroxyphenyl)acetamide) thestudentroom.co.uk |

| Aniline | Bromine water | Bromination | 2,4,6-Tribromoaniline wikipedia.org |

Trifluoromethylthio (-SCF3) Derivatization

The trifluoromethylthio (-SCF3) group is valued in medicinal and agrochemical chemistry for its ability to enhance lipophilicity, bioavailability, and metabolic stability. researchgate.netenamine.net The introduction of this group onto the this compound scaffold could yield derivatives with interesting properties.

Methods for the direct trifluoromethylthiolation of organic molecules often involve radical, nucleophilic, or electrophilic reagents. researchgate.net For instance, N-trifluoromethylthiosaccharin has been used as a source of the SCF3 radical in photoredox-catalyzed reactions to functionalize alkenes. researchgate.net While direct trifluoromethylthiolation of this compound is not widely reported, general methods for the derivatization of arenes could be applied. Electrophilic trifluoromethylthiolating reagents could potentially react with the electron-rich aromatic ring of a protected this compound derivative.

Synthesis of Complex Polymeric Structures Incorporating this compound Moieties

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a valuable monomer or precursor for the synthesis of high-performance polymers. The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into polymer backbones is known to impart desirable properties like thermal stability, chemical resistance, low dielectric constant, and low moisture absorption. researchgate.netresearchgate.net

One of the most prominent classes of polymers that could incorporate this monomer is polyimides. Aromatic polyimides are renowned for their thermal stability and are typically synthesized in a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. core.ac.ukvt.edu this compound could be chemically modified to form a diamine, for example, by etherification to link two molecules together, which could then be used as a monomer in polyimide synthesis. The presence of the trifluoromethyl group on the diamine monomer has been shown to enhance the solubility of the resulting polyimides without compromising their thermal stability. researchgate.net

Fluorinated epoxy resins represent another area where derivatives of this compound could be utilized. Fluorine-containing groups are introduced into epoxy resin structures to reduce the dielectric constant and moisture absorption. researchgate.net The phenolic hydroxyl group of this compound could be used to synthesize fluorinated epoxy monomers.

Furthermore, the synthesis of polyethers is another potential application. For example, polypentafluoropropane glycidyl ether has been synthesized via cationic ring-opening polymerization. mdpi.com Similarly, the phenolic group of this compound could serve as a nucleophile to open epoxide rings, leading to the formation of fluorinated polyether chains. The polymerization of fluorinated phenols, such as 2,3,5,6-tetrafluoro-4-trifluoromethylphenol, has been shown to produce poly-p-oxyperfluorobenzylene, highlighting the potential for creating fluorinated polyethers from such monomers. nih.gov

Table 3: Polymer Classes and Potential Role of this compound

| Polymer Class | Synthesis Method | Potential Role of this compound | Resulting Polymer Properties |

|---|---|---|---|

| Polyimides | Two-step poly(amic acid) process | Precursor to a diamine monomer | Enhanced solubility, thermal stability, low dielectric constant researchgate.netvt.edu |

| Epoxy Resins | Curing of epoxy monomers with agents | Precursor to a fluorinated epoxy monomer or curing agent | Reduced dielectric constant, low moisture absorption researchgate.net |

Applications of 4 Amino 3 Trifluoromethyl Phenol in Medicinal Chemistry Research

Role as a Key Pharmaceutical Intermediate

The utility of a chemical compound in drug manufacturing is often defined by its role as an intermediate—a molecular stepping stone on the path to a final, biologically active molecule. 4-Amino-3-(trifluoromethyl)phenol is a well-established intermediate, valued for its trifluoromethyl moiety, which is a desirable feature in many modern pharmaceuticals.

This compound serves as a critical precursor for the synthesis of specific Active Pharmaceutical Ingredients (APIs). Its most notable application is in the manufacturing of Nilotinib, a highly potent and selective tyrosine kinase inhibitor. Nilotinib is a cornerstone therapy for chronic myelogenous leukemia (CML). The chemical structure of Nilotinib contains the 3-(trifluoromethyl)-4-aminophenyl group, which is directly derived from this compound during the synthetic process. The presence of this intermediate is fundamental to achieving the final molecular architecture of the drug, which is essential for its therapeutic action.

In the broader context of drug discovery, this compound is utilized as a strategic building block. echemi.com Drug discovery programs often involve the creation of extensive libraries of related compounds to screen for biological activity. Incorporating the trifluoromethyl (-CF3) group into potential drug candidates is a key strategy in modern medicinal chemistry. hovione.com This is because the -CF3 group can significantly enhance a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. hovione.comnih.gov The presence of the amino and hydroxyl groups on the this compound ring offers reactive sites for further chemical modification, allowing chemists to systematically build and diversify compound libraries to explore new therapeutic possibilities. hovione.com

Exploration in Enzyme Inhibition and Receptor Modulation Studies

The structural features of this compound make it and its derivatives subjects of interest in studies aimed at understanding and modulating the function of enzymes and receptors. The trifluoromethyl group, in particular, plays a crucial role in these interactions.

A primary goal in drug design is to create molecules that bind with high affinity and selectivity to their biological targets. The trifluoromethyl group is a powerful tool for achieving this. nih.gov Its strong electron-withdrawing nature can modify the electronic environment of the molecule, influencing interactions with target proteins. researchgate.net Furthermore, the -CF3 group is more lipophilic than a simple methyl group, which can lead to stronger hydrophobic interactions within the binding pocket of an enzyme or receptor. nih.govresearchgate.net Studies have shown that replacing a methyl group with a trifluoromethyl group can increase a compound's biological activity by more than an order of magnitude in some cases, an effect attributed to enhanced binding affinity. researchgate.net The use of this compound allows for the strategic placement of this group to optimize these binding forces. nih.gov

Development of Anti-Cancer Agents

The trifluoromethyl group is a recognized pharmacophore in the design of anti-cancer drugs. Building blocks containing this moiety, such as this compound, are therefore highly valuable in oncological research and development. The proven success of Nilotinib, synthesized from this intermediate, underscores its importance in this therapeutic area. As a tyrosine kinase inhibitor, Nilotinib targets the protein responsible for the overproduction of cancerous white blood cells in CML, and the trifluoromethylphenyl portion of the molecule is integral to its binding and inhibitory activity. The development of such targeted therapies highlights how specific chemical intermediates are essential for creating the next generation of life-saving medicines.

Data on Nilotinib

The following table provides details on the anti-cancer agent Nilotinib, which utilizes this compound as a key synthetic intermediate.

| Compound Name | Structure | Therapeutic Use | Mechanism of Action | Portion from Intermediate |

| Nilotinib |  | Chronic Myelogenous Leukemia (CML) | Bcr-Abl Tyrosine Kinase Inhibitor | The 3-(trifluoromethyl)-4-aminophenyl moiety |

Synthesis of Oxadiazole Derivatives with Anti-Cancer Activity

The 1,3,4-oxadiazole (B1194373) ring is a prominent heterocyclic moiety in medicinal chemistry, known to be a structural component of many compounds with diverse biological activities, including anti-cancer effects. The synthesis of novel oxadiazole derivatives often involves the use of various substituted aromatic compounds as starting materials or key intermediates. In this context, molecules containing a trifluoromethylphenyl group are of particular interest.

A series of 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines has been synthesized and evaluated for their anti-cancer properties. These compounds were designed based on the structures of known anti-cancer agents. The general synthesis of these derivatives involves multi-step reactions, and while not starting directly from this compound, they incorporate the key trifluoromethylphenyl amine structure. The synthesized oxadiazoles (B1248032) were tested against a panel of human cancer cell lines, including those from melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancers.

Significant findings from these studies include the identification of specific derivatives with potent cytotoxic activity. For instance, N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrated notable growth inhibition against several cancer cell lines. nih.gov Another derivative, 2-(5-(4-(trifluoromethyl) phenylamino)-1,3,4-oxadiazol-2-yl)phenol, showed the highest sensitivity against the CCRF-CEM leukemia cell line. nih.gov These results underscore the potential of the trifluoromethylphenyl moiety, a core feature of this compound, in the design of new oxadiazole-based anti-cancer agents.

Table 1: Anti-Cancer Activity of Selected Oxadiazole Derivatives

| Compound | Target Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | NCI-H522 (Lung) | % Growth Inhibition | 53.24 | nih.gov |

| N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | % Growth Inhibition | 47.22 | nih.gov |

| 2-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)phenol | CCRF-CEM (Leukemia) | % Growth Inhibition | 68.89 | nih.gov |

Investigations into Mechanisms of Cytotoxicity

The cytotoxicity of phenolic compounds is a subject of extensive research. The structural features of this compound, namely the electron-withdrawing trifluoromethyl group and the electron-donating amino and hydroxyl groups, are expected to influence its biological activity and that of its derivatives.

Quantitative structure-activity relationship (QSAR) studies on substituted phenols have shed light on the mechanisms underlying their cytotoxic effects. For phenols with electron-attracting substituents, cytotoxicity is often correlated with the compound's hydrophobicity, which facilitates its transport across cell membranes. The presence of bulky groups in the ortho positions of phenols can also enhance their ability to induce apoptosis, suggesting a receptor-mediated interaction. sigmaaldrich.com

In the case of oxadiazole derivatives, their cytotoxic mechanisms can be multifaceted. They have been shown to act as enzyme inhibitors, targeting key proteins involved in cancer cell proliferation such as thymidylate synthase, topoisomerase II, and histone deacetylases (HDACs). epa.gov The incorporation of a trifluoromethyl group can enhance the metabolic stability and lipophilicity of these derivatives, potentially leading to improved efficacy. researchgate.net The cytotoxic action of some amino-substituted compounds has been found to be mediated through the induction of apoptosis. nih.gov

Research into Other Therapeutic Areas

Beyond cancer research, the structural motifs present in this compound suggest its potential utility in other therapeutic areas.

Antiviral Properties

While direct studies on the antiviral properties of this compound are not widely reported, research on related compounds provides a basis for potential activity. The introduction of trifluoromethyl (CF3) groups into organic molecules is a known strategy in medicinal chemistry to enhance biological activity, including antiviral efficacy. bldpharm.com The CF3 group can improve metabolic stability and binding affinity to biological targets. bldpharm.com

Studies on other aminophenol derivatives have demonstrated antiviral activity. For example, certain sterically hindered o-aminophenol derivatives have been shown to suppress the replication of Herpes simplex type 1 viruses. sigmaaldrich.com Furthermore, various compounds containing a trifluoromethyl group have been investigated as potential antiviral agents against a range of viruses, including influenza. bldpharm.comrsc.org These findings suggest that derivatives of this compound could be promising candidates for future antiviral research.

Potential in Neurological Disorder Research (e.g., related to serotonin (B10506) reuptake)

The trifluoromethylphenyl moiety is a key structural feature in several compounds that interact with the central nervous system. A prominent example is its presence in selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. nih.gov SSRIs function by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. nih.gov

Research has shown that compounds with a p-trifluoromethylphenoxy group can be potent and selective inhibitors of serotonin uptake. researchgate.net For instance, the compound 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine was found to be a highly effective and selective inhibitor of serotonin reuptake in rat brain synaptosomes. researchgate.net Notably, p-trifluoromethylphenol is a metabolite of the widely prescribed SSRI, fluoxetine. nih.govnih.gov The structural similarity of this compound to these neurologically active compounds suggests that it could serve as a scaffold for the development of new agents targeting serotonin reuptake or other neurotransmitter systems implicated in neurological disorders.

Table 2: Compounds with Trifluoromethylphenyl Moieties in Neurological Research

| Compound | Biological Target/Activity | Relevance | Reference |

|---|---|---|---|

| 3-(p-Trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine | Selective Serotonin Reuptake Inhibitor | Demonstrates the effectiveness of the trifluoromethylphenoxy group in SERT inhibition. | researchgate.net |

| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | A widely used antidepressant containing a trifluoromethylphenyl group. | nih.govnih.gov |

| p-Trifluoromethylphenol | Metabolite of Fluoxetine | Highlights the in vivo relevance of trifluoromethylphenols in the context of SSRI action. | nih.govnih.gov |

Studies in Cardiovascular and Metabolic Diseases

The investigation of this compound in the context of cardiovascular and metabolic diseases is an emerging area. The trifluoromethyl group is known to improve the metabolic stability of drug candidates, a desirable property for chronically administered medications. nih.gov The substitution of a methyl group with a trifluoromethyl group can significantly alter a molecule's physical and chemical properties, which can impact its biological activity. researchgate.net

Research on the metabolism of compounds structurally related to this compound has been conducted. For example, the metabolism of 3-trifluoromethyl-4-nitrophenol in rats showed that it is reduced to 3-trifluoromethyl-4-aminophenol, which is then excreted as polar conjugates. epa.gov This indicates a metabolic pathway for this class of compounds.

Polyphenolic compounds, in general, are known to have potential benefits in metabolic diseases due to their antioxidant properties. Furthermore, specific amino acids have been shown to affect processes related to cardiovascular diseases, such as atherogenesis. Given that this compound possesses both a phenolic hydroxyl group and an amino group, its derivatives could be explored for their effects on metabolic and cardiovascular pathways.

Applications of 4 Amino 3 Trifluoromethyl Phenol in Agrochemical Research

Intermediate in Pesticide and Herbicide Synthesis

4-Amino-3-(trifluoromethyl)phenol and its structural analogs are recognized as key intermediates in the production of pesticides. google.com The presence of the trifluoromethyl (-CF3) group is particularly crucial, as its incorporation into bioactive molecules can significantly enhance their efficacy, metabolic stability, and target binding affinity. researchgate.net This has made trifluoromethyl-containing synthons, like this compound, highly sought after in the agrochemical industry.

A prime example illustrating the utility of this structural class is in the synthesis of anilide fungicides, such as Flutolanil. While not using the exact this compound, the synthesis of Flutolanil employs a closely related intermediate, 3-isopropoxyaniline, which is reacted with 2-(trifluoromethyl)benzoyl chloride. nih.govchemicalbook.com This reaction forms the core benzamide (B126) structure responsible for its fungicidal activity against pathogens like Rhizoctonia solani. nih.govwikipedia.org The process underscores the fundamental synthetic strategy where an aminophenol or its derivative is coupled with a trifluoromethyl-bearing acid chloride to generate a potent agrochemical. chemicalbook.com

Table 1: Example Synthesis of a Flutolanil-type Fungicide

| Reactant A | Reactant B | Product | Chemical Class |

|---|---|---|---|

| 3-Isopropoxyaniline | 2-(Trifluoromethyl)benzoyl chloride | Flutolanil | Benzanilide Fungicide |

Synthesis of Insecticidal Compounds

Similar to herbicides, the development of insecticides often relies on molecular scaffolds that can be systematically modified to optimize potency against target pests. The trifluoromethylphenyl moiety is a key component in a number of successful insecticides. researchgate.net The synthesis of novel diamide (B1670390) insecticides, for example, has involved incorporating polyfluoro-substituted phenyl groups into amino acid skeletons to achieve high insecticidal activity. The rationale is that the -CF3 group can enhance the molecule's ability to interact with biological targets within the insect. Although direct synthesis routes starting from this compound are not widely published for commercial insecticides, its structure provides a versatile platform for creating libraries of candidate compounds for screening against insect pests.

Design of Novel Agrochemicals with Improved Efficacy and Selectivity

The design of modern agrochemicals is a highly rational process aimed at maximizing efficacy against target pests while minimizing off-target effects. The fungicide Flutolanil serves as an excellent case study. It is a succinate (B1194679) dehydrogenase inhibitor (SDHI), meaning it specifically targets the mitochondrial respiratory chain in fungi. nih.govwikipedia.org This targeted mode of action is a direct result of its molecular structure. The design combines two key fragments: the trifluoromethyl-bearing benzoyl group and the substituted aniline (B41778) ring. nih.govmdpi.com This specific combination allows the molecule to fit precisely into the active site of the succinate dehydrogenase enzyme, blocking its function and ultimately leading to the death of the fungal pathogen. mdpi.com The trifluoromethyl group, in particular, is often critical for this binding, potentially forming halogen bonds and increasing the lipophilicity of the molecule to improve its penetration of fungal cell membranes. researchgate.netmdpi.com This approach represents a shift from broad-spectrum toxicants to highly selective compounds, which is a primary goal in contemporary agrochemical research.

Environmental Impact of Agrochemical Derivatives and Degradation Pathways

A critical aspect of agrochemical research involves understanding the environmental fate of active ingredients and their derivatives. Agrochemicals containing the trifluoromethylaniline moiety can undergo various transformations in the environment through abiotic and biotic processes.

Photodegradation Studies

Photodegradation, the breakdown of compounds by sunlight, is a key process affecting the environmental persistence of many pesticides. nih.gov Studies on fluorinated pesticides show that both direct photolysis (where the molecule itself absorbs light) and indirect photolysis (mediated by other light-absorbing substances in the environment like dissolved organic matter) contribute to their degradation. nih.gov For example, research on the photocatalytic degradation of the pesticide Sulfoxaflor has demonstrated that advanced oxidation processes using catalysts like titanium dioxide (TiO2) can significantly accelerate breakdown in water. mdpi.com Similarly, studies on chlorinated pesticides on soil and sand surfaces show that the nature of the surface material can influence the rate of photodegradation. nih.govresearchgate.net These findings suggest that agrochemicals derived from this compound would be subject to similar photodegradation pathways, with rates influenced by environmental factors such as water chemistry and soil composition.

Microbial Degradation and Biotransformation

Microbial activity is a primary driver of pesticide degradation in soil and aquatic environments. mdpi.comnih.gov Intriguingly, this compound is not just a synthetic precursor but also an environmental metabolite. Regulatory studies by the U.S. Environmental Protection Agency (EPA) have shown that the lampricide TFM (3-trifluoromethyl-4-nitrophenol), a compound structurally similar to our subject, undergoes reduction in the environment to form this compound. epa.govepa.gov

This transformation occurs in sediment-water systems under both aerobic and anaerobic conditions, with a half-life of less than a week for the parent compound. epa.gov The resulting this compound metabolite is reported to bind irreversibly to organic components in the sediment. epa.gov This process of biotransformation is a critical pathway for the natural attenuation of the parent compound. Studies on other substituted anilines and phenols have identified various bacterial consortia, including Pseudomonas and sulfate-reducing bacteria, capable of metabolizing these compounds, often through co-metabolism with other carbon sources. nih.govnih.gov The degradation kinetics often follow first-order models, though the formation of intermediate metabolites can sometimes lead to transient increases in toxicity, underscoring the importance of studying the entire degradation pathway. nih.gov

Table 2: Environmental Biotransformation of a TFM-type Pesticide

| Parent Compound | Transformation Process | Metabolite | Environmental Compartment |

|---|---|---|---|

| 3-Trifluoromethyl-4-nitrophenol (TFM) | Microbial Reduction | This compound | Sediment-Water Systems |

Sorption to Sediments and Environmental Persistence

The environmental fate of a chemical compound, particularly its distribution in various environmental compartments and its persistence, is crucial for assessing its potential long-term impact. For this compound, its behavior in aquatic and terrestrial systems is largely governed by its sorption to soil and sediments and its resistance to degradation processes. While specific experimental studies on the sorption and degradation of this compound in sediments are not extensively available in peer-reviewed literature, its environmental behavior can be inferred from its structural characteristics and data on related compounds.

Sorption to Sediments

Sorption is a key process that influences the mobility and bioavailability of organic compounds in the environment. The tendency of a chemical to adsorb to soil and sediment is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Compounds with high Koc values tend to be less mobile and accumulate in sediment and soil rich in organic matter.

For polar organic chemicals like substituted anilines and phenols, sorption is a complex process influenced by factors such as the compound's octanol-water partition coefficient (log Kow), its pKa, and the characteristics of the soil or sediment (e.g., organic carbon content, clay content, and pH). Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict the soil sorption coefficients for such compounds in the absence of experimental data. nih.govresearchgate.net These models use various molecular descriptors to estimate the log Koc. nih.govnih.gov

Table 1: Estimated Physicochemical Properties and Sorption Potential of this compound and Related Compounds

| Compound | Log Kow (estimated) | Predicted Log Koc | Predicted Sorption Potential |

| This compound | ~1.8 - 2.5 | ~2.0 - 3.0 | Moderate |

| Aniline | 0.9 | 1.28 | Low |

| Phenol (B47542) | 1.48 | 1.76 | Low |

| 4-Nitrophenol (B140041) | 1.91 | 2.15 | Moderate |

Note: The values for this compound are estimates based on its structure and QSAR principles for similar compounds. Actual experimental values may vary.

Environmental Persistence

The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation: The presence of the trifluoromethyl (-CF3) group is known to significantly increase the resistance of aromatic compounds to microbial degradation. This is due to the high strength of the carbon-fluorine bond and the steric hindrance and electronic effects of the -CF3 group, which can inhibit enzymatic attack. Studies on other trifluoromethylated compounds have shown that they are generally not readily biodegradable under standard screening tests (e.g., OECD 301 series). nih.gov While specific biodegradation data for this compound is scarce, it is reasonable to infer that it would exhibit significant persistence in the environment.

Hydrolysis: Hydrolysis can be a significant degradation pathway for some compounds depending on the pH of the environment. While detailed hydrolysis studies for this compound are not readily available, a study on the related compound 4-trifluoromethylphenol indicated that it can undergo spontaneous hydrolysis at physiological pH. nih.gov However, the rates and products of hydrolysis for the amino-substituted analogue may differ.

Table 2: Summary of Predicted Environmental Persistence of this compound

| Degradation Process | Predicted Rate | Influencing Factors |

| Biodegradation | Slow | Trifluoromethyl group, microbial community |

| Hydrolysis | Potentially slow to moderate | pH, temperature |

| Photodegradation | Potentially moderate | Sunlight intensity, water matrix |

Applications of 4 Amino 3 Trifluoromethyl Phenol in Materials Science Research

Incorporation into Functional Polymers and Resins

The bifunctional nature of 4-Amino-3-(trifluoromethyl)phenol, with its reactive amine and phenol (B47542) groups, makes it an excellent monomer or curing agent for the synthesis of advanced polymers and resins.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical toughness. nih.gov However, their applications can be limited by poor solubility and high dielectric constants. The introduction of fluorine atoms, typically through monomers containing trifluoromethyl groups, is a key strategy to overcome these limitations. rsc.org The bulky, hydrophobic -CF3 groups disrupt polymer chain packing, which improves solubility and lowers the dielectric constant, making them suitable for microelectronics and optoelectronics. rsc.org

Research has shown that fluorinated polyimides, synthesized from diamine monomers containing -CF3 groups, exhibit a superior combination of properties. rsc.org For instance, polyimides prepared from fluorinated diamines and various dianhydrides display high glass transition temperatures (Tg) ranging from 258 to 312 °C and thermal decomposition temperatures (at 5% weight loss) above 561 °C. mdpi.com The incorporation of the -CF3 group is instrumental in achieving low dielectric constants (as low as 2.22 at 1 MHz) and low water absorption. rsc.orgmdpi.com These materials also maintain robust mechanical properties, with tensile strengths reaching up to 232.73 MPa and a tensile modulus of up to 5.53 GPa. rsc.orgmdpi.com The unique synergy between the fluorinated groups, which reduce molecular polarization, and the rigid polymer backbone results in materials ideal for advanced soft electronics and aerospace applications. mdpi.com

Table 1: Properties of Fluorinated Polyimides Derived from Trifluoromethyl-Containing Monomers

| Property | Value Range | Key Benefits |

|---|---|---|

| Glass Transition Temp. (Tg) | 258 - 402 °C mdpi.com | High thermal stability |

| Tensile Strength | 82 - 232.73 MPa rsc.orgmdpi.com | Good mechanical toughness |

| Tensile Modulus | 2.3 - 5.53 GPa rsc.orgmdpi.com | High stiffness and rigidity |

| Dielectric Constant (@1 MHz) | 2.22 - 3.3 mdpi.comresearchgate.net | Excellent electrical insulation |

Epoxy resins are versatile thermosetting polymers widely used in coatings, adhesives, and composites. researchgate.netresearchgate.net The demand for epoxy resins with lower dielectric constants, reduced moisture absorption, and enhanced thermal stability for applications in microelectronics and advanced composites has driven research into fluorinated formulations. This compound can serve as a curing agent or a precursor to a fluorinated epoxy monomer. The amine group reacts with the epoxy rings, incorporating the trifluoromethyl-phenyl moiety directly into the cross-linked polymer network.

Studies on epoxy resins cured with fluorinated amines or derived from fluorinated monomers demonstrate significant property enhancements. The inclusion of -CF3 groups increases the free volume and lowers the polarizability of the resin network. researchgate.net This leads to a desirable reduction in the dielectric constant (values between 2.55 and 3.05 have been reported) and moisture absorption (as low as 0.49%). researchgate.net While introducing fluorine can sometimes slightly lower the glass transition temperature compared to non-fluorinated analogs, the resins maintain high thermal stability, with 5% weight loss temperatures typically above 300 °C. researchgate.net The resulting materials exhibit a strong balance of mechanical properties, including high flexural strength and modulus, making them suitable for demanding applications. researchgate.net

Table 2: Comparative Properties of Trifluoromethyl-Containing Epoxy Resin Systems

| Property | Value Range | Impact of -CF3 Group |

|---|---|---|

| Flexural Strength | 95.55 - 152.36 MPa researchgate.net | Maintained high mechanical performance |

| Flexural Modulus | 1.71 - 2.65 GPa researchgate.net | Good stiffness |

| Dielectric Constant (@1 MHz) | 2.55 - 3.05 researchgate.net | Significantly lowered for electronic applications |

| Water Absorption | 0.49 - 0.95% researchgate.net | Increased hydrophobicity and reliability |

Development of Advanced Functional Materials

The unique electronic and physical properties endowed by the trifluoromethyl group make this compound a key building block for materials beyond structural polymers.

In the field of optoelectronics, materials with high transparency, low dielectric constants, and good thermal stability are essential. Fluorinated polyimides, derived from monomers like this compound, are considered a new generation of optoelectronic materials due to these very properties. rsc.org Furthermore, in the development of materials for Organic Light-Emitting Diodes (OLEDs), stabilizing the core structures is crucial. Research on triarylborane-based materials for OLEDs has shown that using bulky, electron-withdrawing groups like 2,4,6-tris(trifluoromethyl)phenyl on the boron atom enhances the stability of the molecule against air and moisture. mdpi.com This principle highlights the utility of the trifluoromethyl-phenyl moiety in designing stable and efficient functional molecules for OLED applications, where precursors like this compound could be used to construct charge-transporting or host materials.

Role in the Synthesis of Liquid Crystals and Dyes

The reactivity of the amino and phenol groups, combined with the influence of the trifluoromethyl group on molecular polarity and packing, makes this compound a versatile intermediate for synthesizing liquid crystals and dyes.

The inclusion of fluorine atoms and trifluoromethyl groups is a well-established strategy in the design of liquid crystals for modern displays, such as those using fringe-field switching (FFS) mode. nih.govciac.jl.cn These groups are used to tune key physical properties like dielectric anisotropy (Δε) and birefringence (Δn). ciac.jl.cn Schiff bases (containing an azomethine group, -CH=N-) are a common core structure in liquid crystals due to their ease of synthesis. nih.govresearchgate.net this compound can be reacted with various aldehydes to form Schiff base liquid crystals, where the trifluoromethyl group plays a crucial role in modifying the molecular polarity and influencing the mesomorphic (liquid crystalline) behavior. nih.gov Research on similar structures has demonstrated that the -CF3 group is a powerful electron-attracting and stable moiety that significantly impacts the final properties of the liquid crystal material. nih.gov

In the field of colorants, aromatic amines and phenols are fundamental precursors for azo dyes. Azo dyes, which contain the -N=N- linkage, are synthesized via a diazotization reaction of a primary aromatic amine followed by coupling with a suitable nucleophilic compound, such as a phenol. sphinxsai.com this compound can act as the amine component to be diazotized or as the phenolic coupling component. Its amino group can be converted into a diazonium salt, which can then react with other aromatic compounds to form a wide variety of dyes. Alternatively, its phenol ring is activated towards coupling with other diazonium salts. jocpr.comunb.ca The presence of the trifluoromethyl group on the dye molecule can influence its color, lightfastness, and affinity for fabrics like polyester. researchgate.net

Computational Chemistry and Spectroscopic Characterization of 4 Amino 3 Trifluoromethyl Phenol and Its Derivatives

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of fluorinated organic molecules. researchgate.netindexcopernicus.com These computational approaches allow for the detailed examination of molecular structure and energetics.

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. For 4-Amino-3-(trifluoromethyl)phenol, DFT calculations can be employed to understand the influence of the electron-donating amino (-NH₂) group, the hydroxyl (-OH) group, and the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO is typically localized on the more electron-rich portions of the molecule, in this case, the phenol (B47542) and aniline (B41778) moieties, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is associated with electron-deficient regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of these molecules over time. Coarse-grained MD simulations, for instance, are used to model the assembly of complex systems like polymer-based nanoparticles, revealing how molecular properties such as lipophilicity influence the final structure. nih.gov Such simulations could model the interactions of this compound derivatives in various environments, predicting their organization and intermolecular interactions.

Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic properties derived from DFT, such as the HOMO-LUMO gap and MEP maps, chemists can identify the most probable sites for chemical attack.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds. NMR and IR spectroscopy are cornerstone techniques for the characterization of this compound and its derivatives.

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three different substituents. Based on analogs like 4-Amino-3-methylphenol, the aromatic protons would appear as complex multiplets in the aromatic region of the spectrum. chemicalbook.com The -NH₂ and -OH protons would appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The spectrum of this compound would show seven distinct signals. The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. mdpi.com The chemical shifts of the aromatic carbons are diagnostic, reflecting the electron-donating nature of the -NH₂ and -OH groups and the electron-withdrawing nature of the -CF₃ group. For example, in the related 3-(trifluoromethyl)phenol (B45071), the carbon of the CF₃ group appears at approximately 123.9 ppm (q, J = 271Hz), and the carbon attached to it appears at 132.2 ppm (q, J = 32 Hz). rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov The spectrum for this compound would show a single sharp resonance for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal is highly sensitive to the electronic environment. In similar aromatic compounds, the -CF₃ group typically resonates in the region of -60 to -65 ppm relative to CFCl₃. rsc.orgrsc.org This sensitivity makes ¹⁹F NMR a powerful tool for monitoring reactions and studying protein-ligand interactions involving trifluoromethyl-tagged molecules. nih.gov

| Technique | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H NMR | Aromatic-H | ~6.5 - 7.5 | m | Complex pattern due to substituent effects. |

| ¹H NMR | -NH₂ | Variable | br s | Shift is solvent and concentration dependent. |

| ¹H NMR | -OH | Variable | br s | Shift is solvent and concentration dependent. |

| ¹³C NMR | -CF₃ | ~124 | q | Large one-bond C-F coupling (~270-290 Hz). mdpi.com |